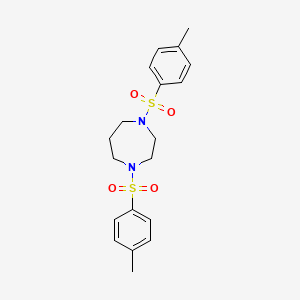

1,4-Ditosyl-1,4-diazepane

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,4-bis-(4-methylphenyl)sulfonyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S2/c1-16-4-8-18(9-5-16)26(22,23)20-12-3-13-21(15-14-20)27(24,25)19-10-6-17(2)7-11-19/h4-11H,3,12-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORANQSHSAIBPEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1,4 Ditosyl 1,4 Diazepane and Its Precursors

De Novo Synthesis Approaches to the 1,4-Diazepane Ring System

The direct construction, or de novo synthesis, of the 1,4-diazepane ring is a primary strategy for obtaining this heterocyclic system. These methods typically involve the formation of the seven-membered ring from acyclic precursors through cyclization reactions.

Cyclization Reactions for Seven-Membered Nitrogen Heterocycles

The formation of seven-membered rings, such as the 1,4-diazepane system, presents unique challenges due to unfavorable thermodynamic and kinetic factors. sioc-journal.cn However, various cyclization strategies have been developed to overcome these hurdles, providing efficient routes to these heterocycles. sioc-journal.cnnumberanalytics.com These methods often involve intramolecular nucleophilic substitution or condensation reactions. numberanalytics.com

A direct and widely utilized method for the synthesis of 1,4-Ditosyl-1,4-diazepane involves the reaction of N,N'-di(p-toluenesulfonyl)ethane-1,2-diamine with 1,3-dibromopropane (B121459). This reaction is a classical example of a bimolecular nucleophilic substitution leading to cyclization. The tosyl groups serve as protecting groups for the nitrogen atoms and activate the adjacent methylene (B1212753) protons, facilitating the reaction.

The synthesis proceeds by reacting the ditosylated diamine with 1,3-dibromopropane in the presence of a base. The base deprotonates the sulfonamide nitrogens, increasing their nucleophilicity and enabling a sequential double alkylation to form the seven-membered ring.

| Reactants | Reagents | Product | Yield |

|---|---|---|---|

| N,N'-di(p-toluenesulfonyl)ethane-1,2-diamine, 1,3-dibromopropane | Base (e.g., K2CO3) | This compound | Varies |

Condensation reactions between 1,2-diamines and various carbonyl compounds or their equivalents are a versatile approach for constructing diazepine (B8756704) systems. nih.govijpsr.comresearchgate.net These reactions can be catalyzed by acids or bases and often proceed through the formation of an imine or enamine intermediate followed by intramolecular cyclization. ijpcbs.com For instance, the condensation of o-phenylenediamines with α,β-unsaturated carbonyl compounds is a common method for synthesizing benzodiazepines. researchgate.net While not directly leading to this compound, these methods highlight the general utility of diamine condensation in forming seven-membered nitrogen heterocycles. A domino process involving the in situ generation of an aza-Nazarov reagent from 1,2-diamines and alkyl 3-oxohex-5-enoates has also been reported for the synthesis of 1,4-diazepanes. nih.gov

Modified Fryer's Method for Diazepinone Derivatives

The synthesis of diazepinone derivatives, which can serve as precursors to 1,4-diazepanes, can be achieved through various methods, including modifications of the Fryer's method. jocpr.com Originally developed for the preparation of cyclic amidines from amides using titanium tetrachloride, this method can be adapted for the synthesis of diazepinones. jocpr.com These diazepinone derivatives can then be further functionalized or reduced to obtain the desired 1,4-diazepane scaffold. For example, diazepinones have been synthesized by reacting them with an appropriate amine in the presence of TiCl4 and anisole. jocpr.com

Ring Expansion Strategies for 1,4-Diazepane Scaffold Construction

An alternative to de novo synthesis is the expansion of a pre-existing smaller ring to form the seven-membered diazepane skeleton. This strategy can be particularly useful for accessing complex or highly substituted diazepanes.

Ring Expansion of Pyrrolidine (B122466) Derivatives to Diazepane Skeletons

The expansion of pyrrolidine rings to form larger heterocyclic systems is a known synthetic strategy. nih.gov While direct ring expansion of a pyrrolidine to a 1,4-diazepane is less common, related transformations highlight the feasibility of such approaches. For instance, a hydride transfer-initiated ring expansion of 4-pyrrolidinyl isatins has been developed to synthesize tetrahydro-1-benzazepines, demonstrating a one-step assembly of a seven-membered polycyclic amine from a pyrrolidine derivative. rsc.org The development of methods for the skeletal editing of heterocycles, including ring expansion through atom insertion, is an active area of research and holds promise for future applications in diazepane synthesis. rsc.org

Schmidt Rearrangement for Bridged 1,4-Diazepane Derivatives

The Schmidt rearrangement is a powerful tool for ring expansion, converting cyclic ketones into larger ring lactams through the action of hydrazoic acid. acs.org This reaction has been effectively applied to the synthesis of bridged 1,4-diazepane derivatives. researchgate.netenamine.net Specifically, diazabicyclo[n.3.2]alkanes (where n = 3–5), which are selectively protected at one nitrogen atom, have been prepared from the corresponding cyclic ketones. researchgate.netenamine.net This method offers a single-step, atom-economical route to these complex bicyclic structures without the need to isolate the oxime intermediate often required in the related Beckmann rearrangement. acs.org

The reaction is typically mediated by sodium azide (B81097) and a strong acid, which generate hydrazoic acid in situ. acs.org While effective, the use of hydrazoic acid, a toxic and explosive gas, necessitates careful control of reaction conditions, particularly on a larger scale. acs.org To address these safety concerns, continuous-flow chemistry has been explored as a means to improve the safety and outcome of the Schmidt rearrangement over traditional batch methods. acs.org This approach has been successfully applied to the scale-up synthesis of a chiral bicyclic homopiperazine, demonstrating the industrial applicability of this methodology. acs.org

An interesting application of this rearrangement was in the synthesis of novel tetrahydro-5H-benzo[e] wikipedia.orgnih.govdiazepin-5-ones from 1,2,3,4-tetrahydro-4-quinolones. nih.gov This transformation highlights the versatility of the Schmidt rearrangement in accessing diverse diazepine-containing scaffolds. nih.gov

Aziridine (B145994) and Aziridinium (B1262131) Ring Expansions for Aza-Heterocycles

The high ring strain of aziridines makes them valuable building blocks in heterocyclic synthesis, readily undergoing ring-opening and expansion reactions. arkat-usa.orgresearchgate.net The reactivity of the aziridine ring is highly dependent on the substituent on the nitrogen atom. nih.gov "Activated aziridines," bearing an electron-withdrawing group, are susceptible to nucleophilic attack without additional activation. nih.gov Conversely, "non-activated aziridines" require activation, often through the formation of an aziridinium ion, to react with nucleophiles. nih.gov

Ring expansion of aziridines provides a versatile route to various aza-heterocycles, including piperidines and azepanes. nih.gov This can be achieved through the generation of bicyclic aziridinium ions, which upon nucleophilic attack, lead to ring-expanded products in a regio- and stereospecific manner. nih.gov For instance, the ring-expansion of enantiopure aziridines has been utilized in the asymmetric synthesis of substituted azaheterocycles. nih.gov

A metal-free approach for the synthesis of 7-membered aza-heterocycles has been developed via the intermolecular [5 + 2] cycloaddition of non-activated vinylaziridines and alkynes. rsc.org This method exhibits a broad substrate scope under mild conditions, affording structurally diverse 7-membered N-heterocycles in high yields. rsc.org The regioselectivity of the aziridine ring-opening can be controlled by the nature of the substituents on the aziridine ring. frontiersin.org

Buchner Ring Expansion Analogs for Seven-Membered Rings

The Buchner ring expansion is a classic method for synthesizing seven-membered rings, typically involving the reaction of a carbene with an aromatic ring to form a cyclopropane, which then undergoes an electrocyclic ring-opening. wikipedia.org Historically, this reaction has been used to prepare cycloheptatriene (B165957) derivatives from benzene (B151609) and ethyl diazoacetate. wikipedia.org Advances in organometallic chemistry, particularly the use of dirhodium catalysts, have significantly improved the selectivity of this reaction. wikipedia.org

While the intermolecular Buchner reaction has limitations in terms of selectivity and substrate scope, the use of continuous flow conditions has been shown to improve regioselectivity due to better heat transfer and mixing. bu.edu Furthermore, the first asymmetric intermolecular Buchner reaction has been developed, yielding products with high enantioselectivity. bu.edu The intramolecular version of this reaction is a valuable tool for constructing fused 5,7- and 6,7-bicyclic carbocyclic cores. bu.edu

Recent advancements have focused on transition-metal-catalyzed Buchner-type reactions of alkynes, providing efficient access to functionalized seven-membered rings under mild conditions. rsc.org Copper-catalyzed intermolecular oxidation of alkynes using N-oxides has also been reported to yield benzo rsc.orgresearchgate.netazepino[2,3-b]quinolines through a cascade cyclization that includes a Buchner-type ring expansion. researchgate.net

Stereoselective Synthesis of Chiral 1,4-Diazepane Frameworks

The development of stereoselective methods for the synthesis of chiral 1,4-diazepane frameworks is crucial for the preparation of enantiomerically pure pharmaceutical agents. encyclopedia.pubresearchgate.net

Chiral Pool Synthetic Routes to Enantiomerically Pure 1,4-Diazepanes

A prominent strategy for obtaining enantiomerically pure 1,4-diazepanes is through chiral pool synthesis, which utilizes readily available chiral starting materials such as amino acids. nih.govx-mol.com In this approach, enantiomerically pure amino acids are used to construct the diazepane ring, ensuring the stereochemical integrity of the final product. nih.govx-mol.com A key step in these syntheses is often an intramolecular cyclization. For example, the intramolecular EDC coupling of amino acids has been successfully employed. researchgate.netnih.govx-mol.com This strategy has been applied to the synthesis of 1,2,4-trisubstituted 1,4-diazepanes with various substituents. nih.govx-mol.com The methodology has also been adapted for solid-phase synthesis, allowing for the efficient generation of libraries of chiral 1,4-diazepanes. nih.gov

Asymmetric Reductive Amination for Chiral Amine Generation

Asymmetric reductive amination is a powerful and widely used method for the synthesis of chiral amines and has been successfully applied to the formation of chiral 1,4-diazepanes. researchgate.netd-nb.info This reaction can be catalyzed by various systems, including transition metals and enzymes. researchgate.net

An enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes using imine reductases (IREDs). researchgate.net Enantiocomplementary IREDs have been identified that can produce both (R)- and (S)-enantiomers of substituted 1,4-diazepanes with high enantioselectivity. researchgate.net For instance, an (R)-selective IRED from Leishmania major and an (S)-selective IRED from Micromonospora echinaurantiaca have been utilized. researchgate.net

In addition to biocatalysis, transition metal catalysts, such as those based on ruthenium and iridium, are effective for asymmetric reductive amination. mdpi.comkanto.co.jp For example, a ruthenium-based transfer hydrogenation catalyst was used in the kilogram-scale synthesis of a chiral diazepane core. mdpi.com Novel iridium catalysts have also been developed for the efficient asymmetric reductive amination of ketones to produce optically active amines with high yield and stereoselectivity. kanto.co.jp

Mitsunobu Reaction in Chiral 1,4-Diazepane Formation

The Mitsunobu reaction, which involves the conversion of an alcohol to various functional groups via a dehydrative coupling, is another valuable tool for the synthesis of chiral 1,4-diazepanes. researchgate.net This reaction can be used as a key cyclization step in the formation of the seven-membered ring. capes.gov.br

A notable application is the intramolecular Fukuyama-Mitsunobu cyclization. This has been used to construct chiral 1,4-diazepanes from N-nosyl diamino alcohols, which can be derived from commercially available chiral amino alcohols. researchgate.netthieme-connect.com This approach has proven practical for the multikilogram production of key pharmaceutical intermediates. researchgate.net The Mitsunobu reaction has also been employed in the synthesis of monosubstituted piperazine (B1678402), 1,4-diazepane, and 1,4-diazocane building blocks from nosylamide-activated aziridines. researchgate.net The choice of phosphine (B1218219) reagent in the Mitsunobu reaction can surprisingly influence the stereochemical outcome, allowing for a stereodivergent approach to certain products. acs.org

Multicomponent and One-Pot Reaction Protocols for Diazepane Synthesis

The development of efficient and atom-economical synthetic routes is a cornerstone of modern organic chemistry. For the construction of heterocyclic scaffolds like the 1,4-diazepane ring system, multicomponent reactions (MCRs) and one-pot syntheses have emerged as powerful strategies. These approaches combine multiple reaction steps into a single operation without the need for isolating intermediates, thereby saving time, resources, and reducing waste. While direct multicomponent reactions leading to this compound are not prominently documented, several innovative one-pot protocols have been developed for the synthesis of the core 1,4-diazepane structure, which can be subsequently functionalized or can employ tosylated precursors.

A notable advancement in the one-pot synthesis of substituted 1,4-diazepanes is the use of an amphoteric diamination strategy. This method unites readily available 1,3-diamine derivatives with electron-deficient allenes in a formal [n+2] cyclization. royalsocietypublishing.org This approach is particularly relevant as it allows for the direct construction of the 1,4-diazepane ring with predetermined substituents on the nitrogen atoms, including tosyl groups. royalsocietypublishing.orgnih.gov

The reaction typically involves treating a mono-N-protected 1,3-diamine with an activating agent like N-iodosuccinimide (NIS) to generate a mono-N-iodinated intermediate in situ. This intermediate then undergoes cyclization with an allene (B1206475) substrate at an elevated temperature. royalsocietypublishing.org For the synthesis of 1,4-diazepanes, reaction conditions using NIS at 60 °C have proven effective for a range of substrates. royalsocietypublishing.org

Detailed research findings have demonstrated the versatility of this method with various functionalized allenes. royalsocietypublishing.org The scope of the reaction is broad, tolerating a variety of functional groups on the allene component, such as esters, nitriles, sulfones, and phosphonates. royalsocietypublishing.orgnih.gov This tolerance allows for the synthesis of a diverse library of 1,4-diazepane derivatives.

For instance, the reaction of N,N'-ditosyl-1,3-propanediamine with various allenyl esters can proceed smoothly to yield the corresponding substituted 1,4-ditosyl-1,4-diazepanes. The reaction conditions and yields for the synthesis of several 1,4-diazepane derivatives using this one-pot amphoteric diamination strategy are summarized below.

| Diamine Precursor | Allene Substrate | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N,N'-Ditosyl-1,3-propanediamine | Ethyl 2,3-butadienoate | NIS, 60 °C | Ethyl 2-(1,4-ditosyl-1,4-diazepan-2-yl)acetate | 78 | royalsocietypublishing.org |

| N,N'-Ditosyl-1,3-propanediamine | 3-Butenenitrile | NIS, 60 °C | 2-(1,4-Ditosyl-1,4-diazepan-2-yl)acetonitrile | 65 | royalsocietypublishing.org |

| N,N'-Ditosyl-1,3-propanediamine | Phenyl vinyl sulfone | NIS, 60 °C | 2-((Phenylsulfonyl)methyl)-1,4-ditosyl-1,4-diazepane | 72 | royalsocietypublishing.org |

| N-benzyl-N'-tosylpropane-1,3-diamine | Ethyl 2,3-butadienoate | NIS, 60 °C | Ethyl 2-(4-benzyl-1-tosyl-1,4-diazepan-2-yl)acetate | 85 | royalsocietypublishing.org |

This one-pot procedure highlights a significant advancement in synthesizing complex diazepane structures from relatively simple, tosylated starting materials. royalsocietypublishing.orgnih.gov

Another relevant one-pot methodology involves the alkylation of 1,4-diazepane-6-amine (DAZA). This process begins with a carbonyl-amine condensation, followed by a reductive amination step using a reducing agent like sodium borohydride (B1222165). nih.govbohrium.comthieme-connect.com While this specific example leads to N,1,4-tri(alkoxy-hydroxybenzyl)-DAZA compounds, the principle of a one-pot, multi-alkylation of the diazepane core is a valuable strategy in this field. nih.govbohrium.comthieme-connect.com

Furthermore, the Ugi multicomponent reaction has been effectively used to create 1-sulfonyl-1,4-diazepan-5-ones. nih.gov This approach involves a two-step sequence where the Ugi reaction is followed by an intramolecular cyclization, which in some cases can be performed in a one-pot fashion, to yield the diazepane ring. nih.gov

These methodologies underscore the utility of one-pot and multicomponent strategies in streamlining the synthesis of complex heterocyclic compounds like 1,4-diazepane derivatives. The ability to construct the tosylated diazepane ring in a single, efficient step represents a significant improvement over traditional, linear synthetic routes. royalsocietypublishing.org

Chemical Reactivity and Transformations of 1,4 Ditosyl 1,4 Diazepane

Deprotection Strategies for N-Tosyl Groups in 1,4-Diazepane Systems

The removal of the N-tosyl (p-toluenesulfonyl) group is a critical step to unmask the reactive secondary amine functionalities of the 1,4-diazepane ring, enabling further synthetic modifications. The stability of the sulfonamide bond necessitates specific, and sometimes harsh, chemical methods for its cleavage.

Strong acidic conditions are commonly employed for tosyl group removal. A reported method for a related 1,4-diazo heterocycle involves treatment with methanesulfonic acid (MeSO₃H) in a mixture of trifluoroacetic acid (TFA) and thioanisole, which successfully yields the deprotected product. Current time information in Bangalore, IN.nih.govnih.gov

Reductive cleavage is another powerful strategy. The use of sodium in liquid ammonia (B1221849) at low temperatures (e.g., -77°C) is a classic method for cleaving sulfonamides. google.com A milder reductive approach involves using sodium naphthalenide, a single electron transfer reagent, which can effectively remove the tosyl group from N-tosyl indolines and related fused heterocycles. acs.orgsci-hub.senih.gov

While tosyl groups are generally stable to base, certain conditions can facilitate their removal, particularly when the nitrogen is part of a specific heterocyclic system. For instance, the use of cesium carbonate in a mixed solvent system of THF and methanol (B129727) has been shown to be effective for the N-detosylation of indoles. d-nb.info In a related 1,4-diazepane system, a nosyl group (4-nitrobenzenesulfonyl), which is more labile than a tosyl group, was removed under basic conditions using cesium carbonate and thiophenol (PhSH) as a nucleophile. nih.govnih.govd-nb.info This suggests that highly activated systems or more labile sulfonyl groups can be removed under basic conditions.

The following table summarizes various methods applicable to the deprotection of N-tosyl groups in diazepane and related heterocyclic systems.

| Deprotection Method | Reagents and Conditions | Substrate Type / Comment | Yield | Citation |

| Acidic Cleavage | MeSO₃H, TFA, thioanisole, room temp. | N-Tosyl piperazine (B1678402) | 76% | Current time information in Bangalore, IN.nih.govnih.gov |

| Reductive Cleavage | Sodium (Na), liquid ammonia (NH₃), -77°C | N-Tosyl tetraazacyclododecane | - | google.com |

| Reductive Cleavage | Sodium naphthalenide, THF, room temp. | N-Tosyl 1,4-benzodiazepine (B1214927) | 85% | acs.org |

| Basic Cleavage | Cesium carbonate (Cs₂CO₃), THF/MeOH | N-Tosyl indole | - | d-nb.info |

Detailed kinetic studies specifically documenting the deprotection rates of 1,4-ditosyl-1,4-diazepane are not extensively reported in the literature. However, general principles of sulfonamide cleavage suggest that the reaction kinetics are influenced by several factors. For acid-catalyzed methods, the rate is dependent on the strength of the acid and the stability of the protonated intermediate. In reductive cleavage methods, the rate is influenced by the reduction potential of the reagent and the efficiency of the single electron transfer process. nih.gov Kinetic studies on related palladium-catalyzed carboamination reactions indicate that ligand structure and electronic properties of substituents can significantly affect reaction rates, suggesting that similar factors would influence the rate of a metal-catalyzed deprotection if such a method were employed. researchgate.net The choice between different deprotection strategies often reflects a balance between reaction rate and functional group compatibility, with harsher, faster methods being reserved for more robust substrates.

Functionalization and Derivatization of the 1,4-Diazepane Ring

Once the tosyl groups are removed to yield the parent 1,4-diazepane (also known as homopiperazine), the newly freed secondary amine centers become available for a wide range of functionalization reactions. This allows for the introduction of various substituents to modulate the molecule's physical, chemical, and biological properties. Furthermore, advanced synthetic methods have enabled selective transformations at the carbon centers of the ring.

N-alkylation and N-acylation are the most common transformations performed on the 1,4-diazepane core. These reactions allow for the introduction of alkyl, aryl, and acyl groups onto one or both nitrogen atoms.

N-Alkylation can be achieved through various methods. Direct alkylation with alkyl halides under basic conditions is a standard approach. researchgate.net Reductive amination is another powerful technique, where the diazepane is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) to form a new C-N bond. nih.govroyalsocietypublishing.org This method has been used to synthesize N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepan-6-amines. nih.govroyalsocietypublishing.org Regioselective N-alkylation can be challenging but has been achieved; for instance, microwave heating has been reported to promote N-4 alkylation with high regiospecificity in related systems.

N-Acylation involves the reaction of the diazepane with acylating agents such as acyl chlorides or acid anhydrides to form amides. nih.govcaltech.edu This is often a straightforward and high-yielding reaction. In cases where the two nitrogen atoms are inequivalent (e.g., in a 1,4-diazepan-5-one), selective acylation is possible. nih.govcaltech.edu These reactions are fundamental for building more complex molecules, including pharmaceutical agents. vulcanchem.com

| Reaction Type | Reagents | Product Description | Citation |

| N-Alkylation | 2,4-Dichlorobenzyl chloride, Base | 1-(2,4-Dichlorobenzyl)-1,4-diazepane | smolecule.com |

| N-Alkylation | Benzaldehydes, NaBH₄ (Reductive Amination) | N,N'-Dialkylated 1,4-diazepane derivatives | nih.govroyalsocietypublishing.org |

| N-Acylation | Acyl chloride | N-Acyl-1,4-diazepan-5-one | nih.govcaltech.edu |

| N-Acylation | Acryloyl chloride | N-Acryloyl-1,4-benzodiazepine | acs.org |

While functionalization of the nitrogen atoms is common, transformations at the carbon backbone of the diazepane ring are less frequent but represent a significant synthetic advancement. Such modifications allow for the introduction of stereocenters and complex substitution patterns directly onto the heterocyclic core.

A notable example is the palladium-catalyzed decarboxylative asymmetric allylic alkylation of 1,4-diazepan-5-ones. nih.govcaltech.edu This methodology allows for the synthesis of gem-disubstituted diazepanone heterocycles, creating an all-carbon quaternary stereocenter at the C5 position. The reaction starts with an N-acylated diazepan-5-one, which is then C-acylated with allyl cyanoformate. nih.gov The resulting allyl enol carbonate undergoes a palladium-catalyzed allylic alkylation to install a new substituent, with high enantioselectivity achieved through the use of chiral phosphine (B1218219) ligands. nih.govcaltech.edu This powerful method has been applied to the synthesis of an analogue of the FDA-approved drug suvorexant. nih.govcaltech.edu

| Transformation | Catalyst/Reagents | Key Feature | Yield / ee | Citation |

| Asymmetric Allylic Alkylation | Pd₂(dba)₃, (S)-t-Bu-PhosPhos ligand | Creates a C5-quaternary stereocenter | up to >99% / 95% ee | nih.govcaltech.edu |

Intramolecular Cyclizations and Rearrangements Involving the Diazepane Core

The 1,4-diazepane framework can serve as a scaffold for the construction of more complex, polycyclic systems through intramolecular reactions. These transformations often lead to the formation of fused or bridged bicyclic structures, which are of significant interest in medicinal chemistry.

One strategy involves synthesizing a diazepane ring that is already fused to another ring system. For example, enantiomerically enriched piperazine and 1,4-diazepane annulated β-lactams have been prepared via intramolecular cyclization of haloalkyl-substituted azetidin-2-ones. organic-chemistry.org

Another approach uses rearrangement reactions to expand a smaller ring into the seven-membered diazepine (B8756704) ring. The Schmidt reaction, for instance, can be used to rearrange N-alkyl-4-piperidones into N¹-alkyl-1,4-diazepin-5-ones using hydrazoic acid. researchgate.net This ring expansion has been applied to the synthesis of bridged 1,4-diazepane derivatives. enamine.net

Furthermore, pre-formed diazepine derivatives can undergo subsequent intramolecular cyclizations. A notable example is the copper-catalyzed intramolecular C-N cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides to provide azetidine-fused 1,4-benzodiazepine compounds. researchgate.netmdpi.com These bicyclic intermediates can then undergo further rearrangement and ring-opening of the strained four-membered azetidine (B1206935) ring to yield diverse, highly functionalized 1,4-benzodiazepine derivatives. researchgate.netmdpi.com Similarly, tricyclic benzo[b] Current time information in Bangalore, IN.nih.govvulcanchem.comtriazolo[1,5-d] Current time information in Bangalore, IN.vulcanchem.comdiazepine derivatives have been synthesized through complex [3+2]-cycloaddition/rearrangement reaction sequences. beilstein-journals.org

| Transformation Type | Starting Material Type | Resulting Structure | Key Reagents/Conditions | Citation |

| Annulation/Cyclization | 4-Imidoyl-1-(3-haloalkyl)azetidin-2-one | 1,4-Diazepane annulated β-lactam | NaBH₄ | organic-chemistry.org |

| Ring Expansion | N-Alkyl-4-piperidone | N¹-Alkyl-1,4-diazepin-5-one | Hydrazoic Acid (Schmidt Reaction) | researchgate.net |

| Intramolecular C-N Coupling | 1-(2-Bromobenzyl)azetidine-2-carboxamide | Azetidine-fused 1,4-benzodiazepine | CuI, N,N-Dimethylglycine | researchgate.netmdpi.com |

| Rearrangement of Fused System | Azetidine-fused 1,4-benzodiazepine | Functionalized 1,4-benzodiazepine | NaN₃, KCN, or PhSNa | researchgate.netmdpi.com |

| Cycloaddition/Rearrangement | N-Acylated 2,3-dihydro-4(1H)-quinolones | Tricyclic Benzo-triazolo-diazepine | Lead(IV) acetate, BF₃·OEt₂ | beilstein-journals.org |

Conformational Analysis and Molecular Structure of 1,4 Ditosyl 1,4 Diazepane

Solid-State Molecular Conformation Determined by X-ray Crystallography

The definitive molecular structure of 1,4-Ditosyl-1,4-diazepane in the solid state has been elucidated by single-crystal X-ray diffraction. nih.govnih.gov These studies provide precise data on bond lengths, bond angles, and torsion angles, defining the molecule's preferred conformation within a crystal lattice. The analysis reveals a complex interplay of ring puckering, substituent orientation, and non-covalent interactions that stabilize the observed geometry.

| Interaction | Distance (Å) | Angle (°) |

| C-H···O | Data not available | Data not available |

Detailed geometric data for specific C-H···O contacts were not provided in the referenced crystallographic report.

A notable feature of the crystal structure of this compound is the presence of conformational disorder within the diazepane ring. nih.govnih.gov Specifically, two of the carbon atoms in the ethylene (B1197577) bridge of the ring are disordered over two distinct positions. nih.gov This phenomenon indicates that the ring retains some conformational flexibility even within the crystal lattice, and the two observed positions represent low-energy states that are closely accessible. The refined occupancy ratio for the two disordered positions is 0.534 (13) to 0.466 (13), suggesting a nearly equal distribution between the two conformations in the solid state. nih.govnih.gov Such disorder is a common feature in the crystallography of flexible seven-membered rings. researchgate.net

Solution-State Conformational Dynamics

Information regarding the specific conformational dynamics of this compound in solution is not extensively detailed in the available literature. However, studies on related N,N-disubstituted 1,4-diazepane derivatives provide insight into the likely behavior of the ring system.

For N,N-disubstituted 1,4-diazepanes, NMR spectroscopy and molecular modeling studies have indicated the presence of low-energy conformations, including twist-boat forms. nih.gov The seven-membered ring is flexible and undergoes rapid ring inversion at room temperature, leading to an equilibrium between different conformers. The energy barrier for this inversion process is a key characteristic of the ring's dynamic behavior. For some N-nitroso-1,4-diazepan-5-ones, energy barriers for N-NO rotation have been determined to be as high as 88.7 kJ/mol, indicating hindered rotation due to the conformational constraints of the ring. researchgate.net While specific inversion barrier data for this compound is not available, the bulky tosyl groups are expected to create a significant energy barrier to ring inversion.

The nature of the substituents on the nitrogen atoms plays a crucial role in determining the conformational preferences of the 1,4-diazepane ring. Large substituents, such as the tosyl groups in this compound, heavily influence the conformational equilibrium. Studies on various derivatives show that substituents can favor specific chair, boat, or twist-boat conformations. nih.govresearchgate.net For instance, in some N,N-disubstituted 1,4-diazepane orexin (B13118510) receptor antagonists, an intramolecular π-stacking interaction between the substituents leads to a preferred twist-boat ring conformation. nih.gov The bulky and electron-withdrawing nature of the tosyl groups in this compound would be expected to disfavor conformations that lead to steric clash or unfavorable dipole-dipole interactions, thus significantly influencing the conformational landscape in solution.

Crystal Packing and Intermolecular Interactions

The solid-state structure of this compound is characterized by a well-defined crystal packing arrangement governed by weak intermolecular forces. nih.gov X-ray crystallographic studies reveal that the compound crystallizes in the orthorhombic system with the space group P212121. nih.gov The fundamental crystallographic parameters are detailed in the table below.

Table 1: Crystal Data for this compound nih.gov

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₉H₂₄N₂O₄S₂ |

| Formula Weight ( g/mol ) | 408.52 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.3407 (13) |

| b (Å) | 10.367 (2) |

| c (Å) | 30.516 (6) |

| Volume (ų) | 2005.9 (7) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.353 |

The primary mode of molecular assembly in the crystal lattice involves intermolecular C–H···O hydrogen bonds. nih.gov These interactions link individual molecules of this compound into chains that extend parallel to the a-axis of the unit cell. nih.gov

The specific geometric details of these weak intermolecular hydrogen bonds have been determined, highlighting the role of hydrogen atoms from the diazepane ring interacting with oxygen atoms of the tosyl groups on adjacent molecules. nih.gov The key interactions responsible for the crystal packing are C12–H12A···O2 and C10–H10B···O4. nih.gov The precise distances and angles for these bonds are summarized in the following table.

Table 2: Intermolecular Hydrogen Bond Geometry (Å, °) nih.gov

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|---|

| C12–H12A···O2ⁱ | 0.97 | 2.50 | 3.035 (3) | 115 |

| C10–H10B···O4ⁱ | 0.97 | 2.52 | 3.142 (3) | 122 |

Symmetry code: (i) x-1, y, z

In addition to these intermolecular forces that define the crystal packing, the molecular conformation is also stabilized by weak intramolecular C–H···O contacts. nih.govnih.gov

Spectroscopic Characterization Techniques for 1,4 Ditosyl 1,4 Diazepane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and environment of atoms within the 1,4-Ditosyl-1,4-diazepane molecule. While complete experimental datasets are not extensively published, the expected spectral characteristics can be predicted based on the known chemical structure.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the tosyl groups and the diazepane ring. The symmetry of the molecule simplifies the spectrum.

Aromatic Protons: The two p-toluenesulfonyl (tosyl) groups contain protons on their benzene (B151609) rings. Due to the para-substitution, these protons typically appear as two distinct doublets in the aromatic region (δ 7.0-8.0 ppm). The protons ortho to the sulfonyl group are expected to be deshielded and appear further downfield compared to the protons meta to the sulfonyl group.

Methyl Protons: The two methyl groups on the tosyl moieties are chemically equivalent and should produce a single, sharp singlet, integrating to six protons. This signal is anticipated in the upfield region (δ 2.3-2.5 ppm).

Diazepane Ring Protons: The diazepane ring consists of three sets of methylene (B1212753) (CH₂) groups. The protons on the carbons adjacent to the nitrogen atoms (C5/C7) are expected to be deshielded due to the electron-withdrawing effect of the sulfonyl group, appearing as a triplet. The central methylene group protons (C6) would likely appear as a quintet at a slightly more upfield position.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic (ortho-SO₂) | ~ 7.6 - 7.8 | Doublet (d) | 4H |

| Aromatic (meta-SO₂) | ~ 7.3 - 7.5 | Doublet (d) | 4H |

| Diazepane (C5-H₂, C7-H₂) | ~ 3.4 - 3.6 | Triplet (t) | 4H |

| Diazepane (C2-H₂, C3-H₂) | ~ 3.2 - 3.4 | Multiplet (m) | 4H |

| Diazepane (C6-H₂) | ~ 1.9 - 2.1 | Quintet (p) | 2H |

| Methyl (CH₃) | ~ 2.4 | Singlet (s) | 6H |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the molecule's symmetry, only a limited number of signals are expected.

Aromatic Carbons: The tosyl groups would show four distinct signals: one for the carbon attached to the sulfur atom, one for the carbon attached to the methyl group, and two for the ortho and meta carbons.

Methyl Carbons: A single signal for the two equivalent methyl carbons is expected in the upfield region (δ ~21 ppm).

Diazepane Ring Carbons: The diazepane ring should exhibit three signals corresponding to the C2/C3, C5/C7, and C6 positions. The carbons bonded to nitrogen (C5/C7 and C2/C3) would be deshielded compared to the central C6 carbon.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-SO₂) | ~ 144 - 146 |

| Aromatic (C-CH₃) | ~ 134 - 136 |

| Aromatic (ortho-CH) | ~ 129 - 131 |

| Aromatic (meta-CH) | ~ 127 - 129 |

| Diazepane (C5, C7) | ~ 50 - 55 |

| Diazepane (C2, C3) | ~ 48 - 52 |

| Diazepane (C6) | ~ 28 - 32 |

| Methyl (CH₃) | ~ 20 - 22 |

To unambiguously assign the proton and carbon signals, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent methylene protons within the diazepane ring (e.g., between C5-H₂/C6-H₂ and C6-H₂/C7-H₂). It would also confirm the coupling between the ortho and meta protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively link each proton signal from the diazepane ring and the tosyl groups to its corresponding carbon signal identified in the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₉H₂₄N₂O₄S₂), the exact molecular weight is 408.1177 g/mol . nih.gov In a typical mass spectrum, a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) would be observed at m/z 408 or 409, respectively.

The fragmentation of the molecule under ionization is expected to follow predictable pathways based on the structure, which includes two sulfonamide linkages.

Alpha-Cleavage: A primary fragmentation pathway would involve the cleavage of the nitrogen-sulfur bond, leading to the formation of a stable p-toluenesulfonyl cation or radical.

Ring Fragmentation: The diazepane ring itself can undergo fragmentation, leading to the loss of small neutral molecules.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 408 | [C₁₉H₂₄N₂O₄S₂]⁺ | Molecular Ion (M⁺) |

| 253 | [M - C₇H₇SO₂]⁺ | Loss of a tosyl radical |

| 155 | [C₇H₇SO₂]⁺ | p-Toluenesulfonyl cation |

| 91 | [C₇H₇]⁺ | Tropylium cation (from tosyl group) |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies. The spectrum of this compound would be dominated by absorptions from the sulfonyl and aromatic groups.

Sulfonyl Group (SO₂): Strong characteristic absorption bands are expected for the asymmetric and symmetric stretching vibrations of the S=O bonds.

Aromatic Rings: Absorptions corresponding to C-H stretching just above 3000 cm⁻¹ and C=C stretching in the 1600-1450 cm⁻¹ region would confirm the presence of the benzene rings.

Aliphatic Groups: C-H stretching vibrations from the methylene groups of the diazepane ring are expected to appear just below 3000 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |

| Sulfonyl (S=O) | Asymmetric Stretch | 1340 - 1370 | Strong |

| Sulfonyl (S=O) | Symmetric Stretch | 1150 - 1180 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

| C-N | Stretch | 1090 - 1150 | Medium |

| C-S | Stretch | 650 - 770 | Medium |

Chromatographic Methods for Purity and Isomer Analysis (e.g., HPLC, UPLC)

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are indispensable techniques for assessing the purity and analyzing potential isomers of this compound. These methods offer high resolution and sensitivity, making them suitable for detecting trace impurities and separating closely related compounds.

Purity Determination by Reversed-Phase HPLC/UPLC:

Reversed-phase chromatography is the most common approach for determining the chemical purity of this compound. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Due to the presence of two tosyl groups and a diazepane ring, this compound is a relatively nonpolar molecule and therefore well-suited for reversed-phase analysis.

A typical HPLC or UPLC system for purity analysis would consist of a C18 (octadecylsilyl) column, which provides a hydrophobic stationary phase. The mobile phase is generally a mixture of an aqueous component (such as water or a buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the target compound and any impurities with varying polarities. Detection is commonly performed using an ultraviolet (UV) detector, as the tosyl groups in the molecule contain aromatic rings that absorb UV light, typically around 254 nm.

The purity of a sample is determined by integrating the peak area of this compound and comparing it to the total area of all peaks in the chromatogram. High purity is indicated by a single, sharp peak with minimal or no other significant peaks present.

Isomer Analysis:

The seven-membered diazepane ring in this compound can exist in different conformations. While these conformers may interconvert rapidly at room temperature, in some cases, stable conformational isomers might be separable under specific chromatographic conditions. Furthermore, if chiral centers are introduced into the diazepane ring through substitution, the separation of enantiomers or diastereomers becomes crucial.

For the analysis of stereoisomers, chiral chromatography is the method of choice. This technique utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds. The mobile phase in chiral separations can be either normal-phase (e.g., a mixture of alkanes and an alcohol) or reversed-phase, depending on the specific CSP and the analyte.

The successful separation of isomers is highly dependent on the selection of the appropriate chiral column and the optimization of the mobile phase composition and temperature. The resolution between the peaks of the isomers is a critical parameter for accurate quantification of the isomeric ratio.

The following tables provide representative, hypothetical data for the chromatographic analysis of this compound, illustrating typical parameters and results for both purity and isomer analysis.

Table 1: Representative HPLC Method for Purity Analysis of this compound

| Parameter | Value |

| Instrumentation | HPLC with UV Detector |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50-95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~12.5 min |

| Purity of Standard | >99.5% |

Table 2: Representative Chiral HPLC Method for Isomer Analysis of a Substituted this compound Analog

| Parameter | Value |

| Instrumentation | HPLC with UV Detector |

| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane / 2-Propanol (80:20, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Retention Time (Isomer 1) | 15.2 min |

| Retention Time (Isomer 2) | 18.7 min |

| Resolution (Rs) | >1.5 |

Computational Chemistry Studies of 1,4 Ditosyl 1,4 Diazepane

Quantum Chemical Calculations (e.g., DFT, Ab initio) on Electronic Structure

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution, molecular orbital energies, and other key electronic properties.

For molecules like 1,4-Ditosyl-1,4-diazepane, DFT would be a particularly suitable method to investigate its electronic landscape. Such calculations can reveal important information about the molecule's reactivity and stability. For instance, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate regions susceptible to electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and polarizability. espublisher.com

In theoretical studies on the synthesis of the parent 1,4-diazepine ring, DFT has been employed to investigate proposed reaction pathways. ijpcbs.com These studies utilize chemical descriptors derived from DFT, such as frontier orbitals and atomic charges (Mulliken and Natural Population Analysis), to determine the most favorable reaction mechanisms and the stability of various intermediates. ijpcbs.com A similar approach applied to this compound would provide a detailed map of its electron density, electrostatic potential, and orbital interactions, governed by the electron-withdrawing nature of the two tosyl groups attached to the nitrogen atoms.

Molecular Dynamics Simulations and Conformational Landscape Mapping

The seven-membered diazepane ring of this compound is inherently flexible, capable of adopting multiple low-energy conformations. Mapping this conformational landscape is crucial for understanding its interactions and properties. Molecular Dynamics (MD) simulations are a powerful computational tool for this purpose, allowing the exploration of a molecule's dynamic behavior over time. nih.gov

An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms to model their motion over nanoseconds or longer. nih.gov This process generates a trajectory of conformations, providing insights into:

Preferred Conformations: Identifying the most stable, low-energy shapes the molecule adopts.

Conformational Interconversion: Observing the transitions between different conformations and calculating the energy barriers for these changes.

Structural Flexibility: Determining which parts of the molecule are rigid and which are more flexible.

Experimental data from X-ray crystallography has shown that in the solid state, the 1,4-diazepane ring of the title compound can be disordered, indicating the presence of multiple accessible conformations. nih.gov Studies on other N,N-disubstituted 1,4-diazepanes have identified twist-boat and twisted chair conformations as being energetically favorable. researchgate.net An MD study would be able to map the potential energy surface and delineate the pathways and relative stabilities of these and other possible conformations, such as chair and boat forms, for this compound in solution.

Theoretical Studies of Reaction Mechanisms and Transition States in Diazepane Synthesis

Computational chemistry plays a vital role in elucidating the step-by-step mechanisms of chemical reactions, including the synthesis of heterocyclic compounds. For this compound, this involves the formation of the seven-membered ring and the subsequent attachment of the tosyl groups.

The synthesis of this compound has been achieved by reacting N,N'-di(p-toluenesulfonyl)ethane-1,2-diamine with 1,3-dibromopropane (B121459). nih.gov A theoretical study of this reaction would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactants, intermediates, and the final product.

Transition State Searching: Identifying the highest energy point along the reaction coordinate for each step. This transition state structure is critical for understanding the reaction kinetics.

Energy Profile Calculation: Mapping the Gibbs free energy changes throughout the reaction to determine the thermodynamic feasibility and the kinetic barriers (activation energies) for each step.

For example, in the synthesis of other functionalized 1,4-diazepanes, computational methods have been used to calculate the Gibbs free energy differences to compare the viability of different reaction pathways and to determine barrier heights for key steps, such as reductive amination. nih.gov Applying these methods to the synthesis of this compound would provide a detailed understanding of the nucleophilic substitution mechanism, the role of the solvent, and the structure of the key transition states.

Prediction and Validation of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be validated against experimental data to confirm the molecular structure. This synergy between theory and experiment is a powerful tool in chemical analysis.

NMR Spectroscopy: DFT calculations are widely used to predict the 1H and 13C NMR chemical shifts of organic molecules. nih.govresearchgate.net The process involves calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. By comparing the calculated shifts with experimental spectra, one can achieve an unambiguous assignment of signals, which can be particularly challenging for complex molecules.

For this compound, experimental data from X-ray crystallography provides precise bond lengths and angles for the solid state. nih.gov This experimental structure can serve as a benchmark for validating the accuracy of the computational models used to predict spectroscopic parameters. A close agreement between the predicted and experimentally measured spectra would provide high confidence in the assigned structure and the computational methodology.

| Parameter | Value | Source |

| Molecular Formula | C₁₉H₂₄N₂O₄S₂ | nih.gov |

| Molecular Weight | 408.52 g/mol | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | P2₁2₁2₁ | nih.gov |

| a (Å) | 6.3407 (13) | nih.gov |

| b (Å) | 10.367 (2) | nih.gov |

| c (Å) | 30.516 (6) | nih.gov |

| Dihedral Angle (Benzene Rings) | 82.88 (7)° | nih.govnih.gov |

Applications of 1,4 Ditosyl 1,4 Diazepane in Advanced Organic Synthesis

As a Versatile Synthetic Intermediate for Unsubstituted and Substituted 1,4-Diazepanes

1,4-Ditosyl-1,4-diazepane is a well-established intermediate for the synthesis of both the parent 1,4-diazepane and its substituted derivatives. The tosyl groups render the nitrogen atoms' lone pairs unavailable for undesired side reactions, thus enabling selective modifications elsewhere.

The synthesis of this compound itself is typically achieved through the reaction of N,N'-di(p-toluenesulfonyl)ethane-1,2-diamine with 1,3-dibromopropane (B121459) in the presence of a base like sodium hydride in a solvent such as dimethylformamide (DMF) nih.gov.

Table 1: Synthesis of this compound

| Reactants | Reagents and Conditions | Product | Yield |

|---|

Once synthesized, the deprotection of this compound to yield the unsubstituted 1,4-diazepane can be carried out. While specific literature detailing the deprotection of this exact molecule is not abundant, the cleavage of N-tosyl groups is a common transformation in organic synthesis. Standard methods involve the use of strong acids such as hydrobromic acid or sulfuric acid, often at elevated temperatures. Another common method is reductive cleavage using reagents like sodium in liquid ammonia (B1221849) or sodium amalgam.

Furthermore, this compound serves as a precursor for substituted 1,4-diazepanes. Although direct examples of substitution on the this compound backbone followed by deprotection are not extensively documented in readily available literature, the general strategy of using N-protected diamines is a cornerstone of heterocyclic synthesis. This allows for the introduction of substituents at various positions of the diazepane ring through multi-step synthetic sequences, with the tosyl groups being removed in the final stages. A related strategy is showcased in the palladium-catalyzed synthesis of substituted 1,4-benzodiazepines, where N-tosyl-disubstituted 2-aminobenzylamines are used as precursors mdpi.com. This highlights the utility of the N-tosyl protection strategy in the synthesis of complex diazepine (B8756704) derivatives.

Integration into Ligand Synthesis for Coordination Chemistry

The 1,4-diazepane moiety is a valuable component in the design of ligands for coordination chemistry due to its ability to form stable chelate rings with metal ions. This compound provides a convenient entry point for the synthesis of such ligands.

A notable application of this compound is in the synthesis of N5 chelate ligands. A multi-step synthesis starts with the ditosylate compound, which undergoes cleavage of the tosyl groups using concentrated sulfuric acid at elevated temperatures. The resulting diamine can then be further functionalized. For instance, reaction with 2-(chloromethyl)pyridine in the presence of potassium carbonate, or with 2-vinylpyridine in the presence of acetic acid, yields pentadentate ligands capable of coordinating to metal centers like iron(II). This approach allows for the creation of ligands with varying coordination environments by modifying the substituents attached to the diazepane nitrogen atoms.

While direct examples of the use of this compound for the construction of polyazamacrocycles are not explicitly detailed in the surveyed literature, its role as a protected diamine makes it a highly plausible building block for such structures. The synthesis of polyazamacrocycles often involves the reaction of protected linear polyamines with appropriate electrophiles in a cyclization step. The deprotected 1,4-diazepane, obtained from this compound, could serve as a key component in these macrocyclization reactions, providing a seven-membered ring unit within a larger macrocyclic framework.

Building Block for Diverse Heterocyclic Scaffolds

The inherent structure of the diazepane ring makes it an attractive scaffold for the construction of more complex, multi-ring heterocyclic systems. This compound, as a stable precursor, can be envisioned as a starting point for the synthesis of a variety of these intricate molecules.

The synthesis of fused and bridged ring systems containing a 1,4-diazepane moiety is an active area of research in organic chemistry. These complex structures are often pursued for their potential biological activities. General strategies to access such molecules include intramolecular cyclization reactions and cycloaddition reactions. While specific examples starting directly from this compound are not prevalent in the literature, the deprotected 1,4-diazepane is a key intermediate. For instance, a series of bridged 1,4-diazepanes have been prepared via the Schmidt rearrangement of corresponding ketones. The synthesis of fused systems, such as indeno-benzo mdpi.comresearchgate.netdiazepines, has also been reported through one-pot reactions involving different starting materials. The use of a protected diazepane unit like this compound would be a logical approach in a multi-step synthesis of such complex targets.

N-Polyheterocycles, molecules containing multiple interconnected heterocyclic rings, are of significant interest in medicinal chemistry. The 1,4-diazepane ring can be incorporated into these larger structures. Synthetic strategies towards N-polyheterocycles often rely on the use of versatile building blocks. The deprotected 1,4-diazepane, derived from this compound, can be functionalized with reactive groups that allow for its integration into larger polycyclic systems through various cyclization strategies.

Contribution to the Development of Scaffolds for Chemical Biology and Medicinal Chemistry Research

The 1,4-diazepane framework, particularly in its N,N'-ditosylated form, serves as a versatile and privileged scaffold in medicinal chemistry and chemical biology. nih.govresearchgate.net Its semi-rigid, seven-membered ring allows for a three-dimensional arrangement of substituents that can effectively probe biological space, making it a valuable core for the development of novel therapeutics. nih.gov The tosyl groups on the nitrogen atoms not only serve as protecting groups but also influence the conformational properties of the diazepane ring and provide handles for further functionalization. Researchers have utilized this compound and its derivatives to create libraries of compounds with diverse biological activities, demonstrating its importance in modern drug discovery. mdpi.comresearchgate.net

Exploration of Conformational Expansion Strategies in Scaffold Design

One key application of the 1,4-diazepane scaffold is in the exploration of conformational expansion strategies. This approach involves increasing the ring size of a known bioactive scaffold to alter its conformational landscape and potentially improve its interaction with biological targets. A notable example is the expansion of a piperidine-based scaffold to a 1,4-diazepane core to develop new sigma receptor (σR) ligands, which have potential as antipsychotics and neuroprotective agents. nih.gov

In a specific study, researchers synthesized a new series of diazepane-containing derivatives based on previously developed piperidine compounds. The rationale was that the larger, more flexible diazepane ring could lead to enhanced affinity for σR subtypes. This "ring expansion" strategy proved successful, as the resulting diazepane derivatives retained or even improved the σR affinity compared to their piperidine counterparts. nih.gov The bulky diazepane spacer demonstrated a significant influence on the binding affinity, with certain bicyclic aromatic fragments attached to the core showing moderate to high affinity for both σ1 and σ2 receptor subtypes. nih.gov

The data below illustrates the improved affinity of the diazepane derivatives compared to the original piperidine-based compounds.

| Compound | Core Scaffold | Aromatic Fragment | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) |

|---|---|---|---|---|

| Original Compound | Piperidine | Benzofuran | - | - |

| 2c | 1,4-Diazepane | Benzofuran | 8.0 | - |

| 3c | 1,4-Diazepane | Benzofuran (with 2,4-dimethylbenzyl) | 8.0 | 28 |

| 2d | 1,4-Diazepane | Quinoline | - | - |

| 3d | 1,4-Diazepane | Quinoline (with 2,4-dimethylbenzyl) | - | - |

Table 1: Comparison of sigma receptor affinities for piperidine-based versus conformationally expanded 1,4-diazepane-based compounds. The data highlights how the diazepane scaffold can enhance binding affinity. nih.gov

Late-Stage Diversification in Scaffold Synthesis

Late-stage diversification is a crucial strategy in medicinal chemistry for rapidly generating a library of analogs from a common intermediate. The this compound scaffold is well-suited for such modifications. The synthesis of σR ligands from a 1-Boc-1,4-diazepane precursor exemplifies this approach. nih.gov

The synthesis involved a multi-step sequence where the diversification occurs at two key points:

Acylation: The commercially available 1-Boc-1,4-diazepane was acylated with a variety of aroyl chlorides, introducing diverse aromatic and heteroaromatic fragments.

N-Alkylation: Following the removal of the Boc protecting group, the secondary amine was N-alkylated, in this case, through reductive amination with 2,4-dimethylbenzaldehyde, to introduce another point of diversity. nih.gov

This strategy allowed for the creation of two subseries of compounds (unsubstituted benzyl and 2,4-dimethylbenzyl derivatives) with various aromatic moieties, enabling a systematic exploration of the structure-activity relationship. nih.gov

Another example of diversification involves the palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates to produce various substituted 1,4-benzodiazepines, including derivatives of this compound. mdpi.com This method allows for the introduction of different substituents onto the benzodiazepine core, leading to a range of functionalized molecules. For instance, the reaction of 1,4-ditosyl-1,2,3,4-tetrahydro-1,4-benzodiazepine with different propargylic carbonates yielded products with varying benzylidene substituents. mdpi.com

The table below summarizes the synthesis of a diverse set of 1,4-diazepane derivatives through late-stage functionalization.

| Starting Material | Reagents for Diversification | Resulting Compound Type | Purpose of Diversification |

|---|---|---|---|

| 1-Boc-1,4-diazepane | Various Aroyl Chlorides | Acylated 1,4-diazepane intermediates | Introduction of diverse aromatic fragments |

| Acylated 1,4-diazepane | TFA (deprotection), then 2,4-dimethylbenzaldehyde and NaCNBH3 | N-alkylated 1,4-diazepane derivatives | Exploration of substituent effects on the benzyl moiety |

| N,N'-ditosyl-2-aminobenzylamine | Various propargylic carbonates, Pd catalyst | Substituted (E)- and (Z)-1,4-ditosyl-1H-benzo[e] nih.govmdpi.comdiazepines | Generation of functionalized benzodiazepine scaffolds |

Table 2: Examples of late-stage diversification strategies utilizing the 1,4-diazepane scaffold to generate libraries of compounds for medicinal chemistry research. mdpi.comnih.gov

Q & A

Q. Advanced Synthetic Chemistry

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of sulfonamide groups, accelerating cyclization .

- Catalyst Use : Lewis acids (e.g., ZnCl₂) may improve reaction rates, though this requires empirical testing.

- Temperature Control : Reflux conditions (80–100°C) balance reaction speed and by-product formation. Lower temperatures favor purity but extend reaction times .

How can researchers resolve discrepancies between NMR and crystallographic data?

Q. Data Contradiction Analysis

- Cross-Validation : Compare NMR-derived bond angles/distances with SCXRD data. For example, chair/boat conformations in solution vs. solid state.

- Dynamic Effects : Use variable-temperature NMR to assess ring-flipping dynamics that may explain solution-state averaging .

- Computational Modeling : Density Functional Theory (DFT) simulations to reconcile experimental and theoretical geometries .

What purification methods are effective for this compound post-synthesis?

Q. Basic Purification Techniques

- Recrystallization : From acetonitrile/DMF (5:1 v/v) yields high-purity single crystals .

- Chromatography : Flash silica gel chromatography (eluent: ethyl acetate/hexane) removes unreacted precursors.

- Distillation : Not typically used due to high molecular weight (408.52 g/mol) and thermal sensitivity .

How does this compound compare to other diazepane derivatives in pharmacological studies?

Q. Advanced Comparative Analysis

| Compound | Key Structural Feature | Biological Relevance |

|---|---|---|

| 1,4-Dihexadecyl-diazepane | Long alkyl chains | Enhanced lipophilicity/membrane interaction |

| (R)-1-Benzyl-5-methyl-diazepane | Chiral center, benzyl group | Calcium channel inhibition |

| 1,4-Ditosyl-diazepane | Tosyl protecting groups | Structural rigidity for crystallography |

Methodological Insight : Substituents (e.g., tosyl vs. benzyl) dictate reactivity and bioactivity. Tosyl groups stabilize intermediates for X-ray studies, while alkyl chains modulate pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.